2-フェニル-1,3,2-ベンゾジオキサボロール

説明

2-Phenyl-1,3,2-benzodioxaborole is a chemical compound with the molecular formula C12H9BO2 . It has an average mass of 196.010 Da and a monoisotopic mass of 196.069565 Da . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

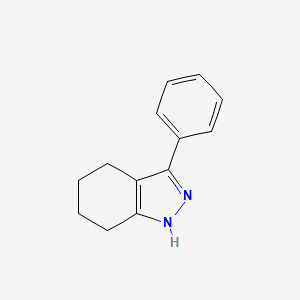

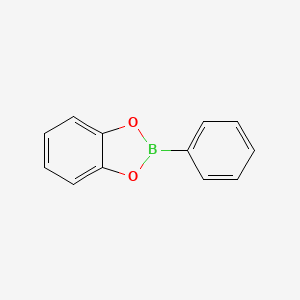

The molecular structure of 2-Phenyl-1,3,2-benzodioxaborole consists of a benzene ring attached to a boron atom, which is further connected to an oxygen atom forming a cyclic structure . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography.Physical and Chemical Properties Analysis

2-Phenyl-1,3,2-benzodioxaborole has a density of 1.2±0.1 g/cm3, a boiling point of 284.7±23.0 °C at 760 mmHg, and a flash point of 126.0±22.6 °C . It has 2 hydrogen bond acceptors and no hydrogen bond donors .科学的研究の応用

ベンゾキサジン樹脂合成の触媒

2-フェニル-1,3,2-ベンゾジオキサボロールは、ベンゾキサジン樹脂の合成における触媒として用いられてきました . ベンゾキサジン樹脂は、優れた熱的および機械的特性を持つ熱硬化性樹脂の一種であり、電子機器や航空宇宙産業などの様々な用途に適しています .

アブレーティブ複合材の構成要素

この化合物は、アブレーティブ複合材に組み込まれて、その耐熱性とアブレーション特性を向上させてきました . アブレーティブ複合材は、高温に耐えることができ、しばしば宇宙船が地球の大気圏に再突入する際に使用されます .

多孔質炭素の合成

2-フェニル-1,3,2-ベンゾジオキサボロールは、ホウ素ドープフェノール系多孔質炭素の合成に使用されてきました . このタイプの多孔質炭素は、様々な化学反応における効率的な触媒として役立ちます .

樹脂転移成形の材料

この化合物は、3次元織物の樹脂転移成形プロセスで使用されてきました . このプロセスは、高性能複合材料の製造によく使用されます .

有機合成におけるビルディングブロック

2-フェニル-1,3,2-ベンゾジオキサボロールは、有機合成における重要なビルディングブロックとして役立ちます . これは、複雑な有機分子の構築に使用でき、新しい薬剤や材料の開発に貢献しています .

電子分光法の研究

2-フェニル-1,3,2-ベンゾジオキサボロールとその誘導体の電子分光法が研究されてきました . この化合物の電子特性を理解することで、オプトエレクトロニクスデバイスにおける潜在的な用途に関する貴重な洞察を得ることができます .

Safety and Hazards

特性

IUPAC Name |

2-phenyl-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSRMXNIVBRWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973002 | |

| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-23-9 | |

| Record name | 2-Phenyl-1,3,2-benzodioxaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid, o-phenylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenylene benzeneboronate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Phenyl-1,3,2-benzodioxaborole in material science?

A1: 2-Phenyl-1,3,2-benzodioxaborole and its derivatives are crucial building blocks for Covalent Organic Frameworks (COFs) []. These frameworks find applications in various fields due to their unique properties like porosity and high surface area.

Q2: How does the structure of 2-Phenyl-1,3,2-benzodioxaborole influence its electronic properties?

A2: The electronic properties of 2-Phenyl-1,3,2-benzodioxaborole are heavily influenced by the substituents on its aromatic rings []. For instance, the ortho-dimethyl derivative (2-(2,6-dimethylphenyl)-1,3,2-benzodioxaborole) exhibits a red-shifted electronic origin and a distinct vibronic progression, attributed to torsional motion around the C-B bond [].

Q3: Can you elaborate on the spectroscopic characteristics of 2-Phenyl-1,3,2-benzodioxaborole?

A3: Electronic spectroscopy reveals two close electronic states (S1 and S2) in 2-Phenyl-1,3,2-benzodioxaborole, with excitation localized on either the phenyl substituent or the catecholborane moiety []. This understanding is further corroborated by computational investigations [].

Q4: Has 2-Phenyl-1,3,2-benzodioxaborole demonstrated any catalytic activity?

A4: Yes, research indicates that 2-Phenyl-1,3,2-benzodioxaborole can act as a Lewis acid catalyst. For example, it effectively mediates the trifluoromethylation of enolate anions with S- and Se-(trifluoromethyl)chalcogen salts []. This catalytic property allows for synthesizing various trifluoromethylated compounds, including α-CF3 ketones and γ-CF3-α,β-unsaturated ketones [].

Q5: Are there any computational studies on 2-Phenyl-1,3,2-benzodioxaborole?

A5: Computational studies, including Franck-Condon calculations based on ab initio determined ground and excited state potentials, have been conducted on 2-Phenyl-1,3,2-benzodioxaborole derivatives []. These calculations accurately reproduce experimental spectra, confirming structural characteristics like the non-planar ground state of the ortho-dimethyl derivative []. Additionally, studies have investigated the topological and energy parameters of 4,7-di-tert-butyl-2-phenyl-1,3,2-benzodioxaborole crystals [].

Q6: What is the potential for modifying 2-Phenyl-1,3,2-benzodioxaborole for specific applications?

A6: The structure of 2-Phenyl-1,3,2-benzodioxaborole allows for modifications that can tune its properties for specific needs. For example, introducing bulky substituents, like in 2-mesitylphenanthro[9,10-d]-1,3,2-dioxaborole, can impact the diastereoselectivity of reactions it catalyzes []. This tunability makes it a promising candidate for developing tailored materials and catalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)

![Phenol, 4-[(4-methoxyphenyl)amino]-](/img/structure/B1346998.png)